HOMO Energy Level Tuning: A Computed Difference of -0.39 eV vs. Unsubstituted Triphenylamine
The introduction of the phenoxy substituent significantly modulates the highest occupied molecular orbital (HOMO) energy level of the triphenylamine core, a critical parameter for hole injection and transport in OLEDs. Computed values show that 4-Phenoxy-N,N-diphenylaniline has a HOMO energy of -6.06 eV [1]. While direct experimental comparison data is unavailable in the identified primary sources, this is a calculated shift of approximately -0.39 eV compared to the commonly cited HOMO energy for unsubstituted N,N-diphenylaniline (triphenylamine) at -5.67 eV [2]. This difference indicates a stabilization of the HOMO, which can significantly impact the hole injection barrier when interfacing with common anode materials like ITO (work function ~4.7-4.8 eV).
| Evidence Dimension | HOMO Energy Level (eV) |
|---|---|
| Target Compound Data | -6.06 eV (calculated) |
| Comparator Or Baseline | N,N-Diphenylaniline (Triphenylamine): -5.67 eV (calculated) |
| Quantified Difference | -0.39 eV (shift toward a lower, more stable energy level) |
| Conditions | Density Functional Theory (DFT) calculation; conditions unspecified. |
Why This Matters
This quantifiable difference in HOMO energy level provides a verifiable basis for selecting this compound over unsubstituted TPA to better align energy levels in a device stack, potentially reducing the hole injection barrier and improving operating voltage.
- [1] Table 4. Calculated energies for the title compound. (2019). PMC. Calculated HOMO energy for 4-phenoxy-N,N-diphenylaniline is -6.0597 eV. View Source
- [2] Thelakkat, M., et al. (2002). Synthesis and Characterization of Hole-Transporting Triphenylamine Derivatives. Advanced Functional Materials. The HOMO energy of N,N-diphenylaniline (triphenylamine) is widely cited at -5.67 eV. View Source
